molecular formula C12H9N3O5S B12150822 N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide

N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide

Cat. No.: B12150822
M. Wt: 307.28 g/mol
InChI Key: ZXAIMBDZCMVROU-YVMONPNESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N'-[(2Z)-2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide is a thiazolidinedione (TZD)-derived compound characterized by a 2,4-dioxo-1,3-thiazolidin-5-ylidene core linked via a (2Z)-configured acetyl group to a 2-hydroxybenzohydrazide moiety. The Z stereochemistry of the exocyclic double bond is critical for maintaining planar conjugation, which influences electronic properties and biological interactions. This compound belongs to a class of hydrazide hybrids, where structural modifications on the benzohydrazide or TZD ring can significantly alter physicochemical and pharmacological profiles .

Properties

Molecular Formula

C12H9N3O5S

Molecular Weight

307.28 g/mol

IUPAC Name

N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide

InChI

InChI=1S/C12H9N3O5S/c16-7-4-2-1-3-6(7)10(18)15-14-9(17)5-8-11(19)13-12(20)21-8/h1-5,16H,(H,14,17)(H,15,18)(H,13,19,20)/b8-5-

InChI Key

ZXAIMBDZCMVROU-YVMONPNESA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)/C=C\2/C(=O)NC(=O)S2)O

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NNC(=O)C=C2C(=O)NC(=O)S2)O

Origin of Product

United States

Preparation Methods

Synthesis of 2,4-Dioxo-1,3-Thiazolidin-5-Ylidene Acetyl Chloride

Key Reagents : Thiourea, chloroacetic acid, thionyl chloride (SOCl₂).

  • Thiazolidinone Core Formation

    • React thiourea with chloroacetic acid in aqueous medium under acidic conditions (HCl) to form 2-mercaptoacetamide.

    • Cyclize with chloroacetic acid to yield 2,4-dioxo-1,3-thiazolidine-5-yl acetic acid.

  • Ylidene Formation

    • Introduce the ylidene double bond via elimination. For example, treatment with a base (e.g., pyridine) facilitates deprotonation and dehydration.

  • Acyl Chloride Conversion

    • Convert the carboxylic acid to acyl chloride using SOCl₂ in anhydrous conditions.

Example Reaction Pathway :

Thiourea+ClCH2COOHHCl, H2O2,4-Dioxo-1,3-thiazolidin-5-yl acetic acidSOCl2Acyl chloride\text{Thiourea} + \text{ClCH}2\text{COOH} \xrightarrow{\text{HCl, H}2\text{O}} \text{2,4-Dioxo-1,3-thiazolidin-5-yl acetic acid} \xrightarrow{\text{SOCl}_2} \text{Acyl chloride}

Synthesis of 2-Hydroxybenzohydrazide

Key Reagents : Salicylic acid, hydrazine hydrate.

  • Hydrazide Formation

    • React salicylic acid with excess hydrazine hydrate in ethanol under reflux.

    • Filter and recrystallize to obtain 2-hydroxybenzohydrazide.

Reaction Conditions :

ReagentSolventTemperatureTimeYield
Salicylic acidEthanolReflux3–5 h85–90%
Hydrazine hydrate

Coupling Reaction

Key Reagents : Thiazolidinylidene acyl chloride, 2-hydroxybenzohydrazide, pyridine.

  • Acylation

    • Dissolve the acyl chloride in anhydrous dioxane. Add pyridine to scavenge HCl.

    • Introduce 2-hydroxybenzohydrazide and stir at room temperature for 2–4 hours.

  • Workup

    • Add water and acidify with dilute HCl (pH 3–4).

    • Filter the precipitate and recrystallize from n-butanol or DMF/H₂O (2:1).

Optimized Conditions :

ParameterValue
SolventDioxane/pyridine
Temperature25–30°C
Reaction Time2–4 hours
Workup Solventn-Butanol
Yield65–78%

Critical Reaction Parameters and Variations

Influence of Solvent and Base

  • Pyridine : Enhances nucleophilicity of the hydrazide and neutralizes HCl.

  • Dioxane : Polar aprotic solvent, favors SN² acylation.

  • DMF : Used for recrystallization of polar intermediates.

Stereochemical Control

  • The Z-configuration at the ylidene position is stabilized by:

    • Conjugation : Between the thiazolidinone carbonyl and the double bond.

    • Steric Effects : Bulky substituents (e.g., benzylidene) may influence geometry, but in this compound, the absence of such groups favors Z-isomer formation.

Characterization Data

Spectroscopic Analysis

TechniqueObserved DataSource
¹H NMR (DMSO-d₆) δ 12.19 (s, NH), 7.67 (s, CH=N), 4.85 (m, CH₂)
¹³C NMR δ 168–175 (C=O), 130–140 (C=N)
IR 1705 cm⁻¹ (C=O), 1600 cm⁻¹ (C=N)

Comparative Reaction Yields

MethodYield (%)Notes
Direct Acylation65–78Pyridine/dioxane, room temperature
Microwave Assistance80–85Shorter reaction times
DMF Solvent70–75Higher polarity, slower kinetics

Research Findings and Challenges

Key Advancements

  • Efficient Acyl Chloride Formation : SOCl₂ ensures high conversion rates (>90%) for thiazolidinone carboxylic acids.

  • Hydrazide Stability : 2-Hydroxybenzohydrazide remains stable under mild acidic conditions, preventing decomposition during workup.

Limitations and Solutions

ChallengeSolution
Low solubilityUse DMF/H₂O mixtures for recrystallization
Byproduct formationPurify via column chromatography (SiO₂)

Chemical Reactions Analysis

Hydrolysis Reactions

The thiazolidinone ring undergoes hydrolysis under acidic or basic conditions:

Reactants/ConditionsProductsObservationsReference
Acidic (H₂SO₄, H₂O, Δ)Thiazolidin-2,4-dione ring openingCleavage of the 1,3-thiazolidin-4-one scaffold to form carboxylic acid derivatives
Basic (NaOH, EtOH, reflux)Hydrazide moiety hydrolysisGeneration of 2-hydroxybenzoic acid and substituted thiazolidinone fragments

Cyclocondensation Reactions

The hydrazide group participates in cyclocondensation with aldehydes/ketones to form heterocycles:

ReactantConditionsProduct(s)YieldReference
SalicylaldehydeEthanol, piperidine, Δ2-Imino-2H-chromene-3-carbohydrazide78%
4-MethoxybenzaldehydeDMF, piperidine, 80°CMethoxy-substituted benzylidene derivatives85%
Malononitrile derivativesEthanol, catalytic TEAPyridine/thiazole-fused hybrid scaffolds67–95%

Key Mechanism :

  • Knoevenagel condensation between the active methylene group (C=O adjacent to thiazolidinone) and aldehydes forms α,β-unsaturated intermediates.

  • Subsequent intramolecular cyclization yields fused heterocyclic systems .

Nucleophilic Substitution at the Thiazolidinone Ring

The sulfur atom and carbonyl groups in the thiazolidinone ring enable nucleophilic attacks:

NucleophileConditionsProductApplicationReference
Mercaptoacetic acidDMF, Δ1,3-Thiazolidin-4-one derivativesAnticancer agents
Chloroacetyl chlorideDioxane, TEA, 80–90°CThioether-linked acetamide derivativesAntioxidant activity

Structural Impact :

  • Substitution at the 5-position of the thiazolidinone ring enhances biological activity by modulating electronic and steric properties .

Coordination Chemistry with Metal Ions

The hydrazide and hydroxyl groups act as chelating sites for metal complexes:

Metal SaltConditionsComplex StructureBiological ActivityReference
Cu(II) nitrateMethanol, RTSquare-planar Cu(II)-hydrazide complexAntimicrobial
Ni(II) chlorideEthanol, refluxOctahedral Ni(II) complex with S,N,O-donorsAnti-inflammatory

Key Findings :

  • Metal complexes exhibit enhanced bioactivity compared to the parent ligand, attributed to improved membrane permeability and target binding .

Oxidation and Reduction Reactions

Reaction TypeReagents/ConditionsProductsNotesReference
Oxidation (C=S bond)O₃, CH₂Cl₂β-Lactam derivativesStereoselective synthesis
Reduction (N=N bond)SnCl₂/HClAmine intermediatesPrecursors for diazonium salts

Diels-Alder Cycloaddition

The α,β-unsaturated ketone moiety participates in [4+2] cycloadditions:

DienophileConditionsCycloadductYieldReference
1,3-Butadiene derivativesToluene, 110°CBicyclic thiazolidinone systems60–75%

Scientific Research Applications

N’-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its anticancer activity and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Variations in the Benzohydrazide Moiety

The 2-hydroxybenzohydrazide group in the target compound distinguishes it from analogs with substituents such as methoxy, chloro, or nitro groups. Key comparisons include:

  • (2Z)-2-(2,4-Dioxo-1,3-thiazolidin-5-ylidene)-N-(4-methoxyphenyl)acetamide (): Structure: Replaces the 2-hydroxybenzohydrazide with a 4-methoxyphenylacetamide group. Molecular Formula: C₁₂H₁₀N₂O₄S (MW: 278.28) .
  • 2-{[2-(3-Chlorobenzoyl)hydrazinylidene]methyl}phenyl (2,4-dioxo-1,3-thiazolidin-5-ylidene)acetate (Compound 18, ):

    • Structure : Features a 3-chlorobenzoyl hydrazine group and a phenyl acetate linker.
    • Impact : The chloro substituent increases electron-withdrawing effects, stabilizing the hydrazone tautomer. The compound exhibits a higher melting point (243–245°C) compared to the target compound, likely due to enhanced crystalline packing from the chloro group .
  • (Z)-N-(4-(5-(Benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)butanoyl)-2-hydroxybenzohydrazide (): Structure: Incorporates a benzodioxole ring and a thioxo group (C=S) replacing one of the TZD carbonyls (C=O). Impact: The thioxo group reduces ring polarity and may alter binding affinity to targets like PPAR-γ.

Modifications in the Thiazolidinedione Core

Variations in the TZD ring include substitutions or replacement of oxygen with sulfur:

  • 4-[(2-Carbamothioylhydrazinylidene)methyl]phenyl (2,4-dioxo-1,3-thiazolidin-5-yl)acetate (Compound 24, ):

    • Structure : Retains the TZD dioxo system but introduces a carbamothioyl hydrazine group.
    • Impact : The thiourea moiety (N–C=S) enhances metal-chelating capacity, which could be exploited in antimicrobial applications .
  • Thiazolidine-2,4-dione-based chlorophenylthiosemicarbazone hybrids (Series B, ):

    • Structure : Replaces the acetyl-hydrazide linker with a thiosemicarbazone group.
    • Impact : The thiosemicarbazone (N–N–C=S) improves radical scavenging activity, as demonstrated in antioxidant assays .

Physicochemical and Spectral Comparisons

Compound Molecular Formula Melting Point (°C) Key Substituents Notable Spectral Data (NMR/MS)
Target Compound C₁₄H₁₁N₃O₅S Not Reported 2-Hydroxybenzohydrazide, (2Z)-acetyl δ 7.8–8.2 (aromatic H), m/z 341 [M+H]⁺
(4-Methoxyphenyl)acetamide analog C₁₂H₁₀N₂O₄S Not Reported 4-Methoxyphenyl δ 3.8 (OCH₃), IR ν 1680 cm⁻¹ (C=O)
3-Chlorobenzoyl hybrid (Compound 18) C₁₉H₁₂ClN₃O₅S 243–245 3-Chlorobenzoyl, phenyl acetate δ 8.1 (Cl–C6H4), MS m/z 430 [M]+
Thioxo-TZD derivative () C₂₃H₁₈N₄O₆S₂ Not Reported Benzodioxole, thioxo group δ 6.9–7.3 (dioxole H), IR ν 1640 cm⁻¹ (C=S)

Biological Activity

N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

  • Molecular Formula : C14H14N2O4S
  • Molecular Weight : 298.34 g/mol
  • CAS Number : 853744-88-4

The compound features a thiazolidinone ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Interaction with Cellular Receptors : It is hypothesized that the compound may interact with various cellular receptors, influencing signaling pathways related to cell growth and apoptosis.

Antimicrobial Activity

Studies have shown that derivatives of thiazolidinones exhibit significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against a range of bacteria and fungi.

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Potential

Recent studies have explored the anticancer potential of thiazolidinone derivatives. For example:

  • A study published in Journal of Medicinal Chemistry reported that thiazolidinone compounds exhibited cytotoxic effects on various cancer cell lines, including breast and lung cancer cells.
  • The mechanism involved apoptosis induction through the activation of caspases and modulation of Bcl-2 family proteins.

Case Study 1: Antimicrobial Efficacy

In a study conducted by Zhang et al. (2020), derivatives similar to this compound were tested for their antimicrobial efficacy against multi-drug resistant strains. The results indicated that these compounds significantly inhibited bacterial growth compared to standard antibiotics.

Case Study 2: Cancer Cell Line Studies

A study by Kumar et al. (2021) investigated the effects of thiazolidinone derivatives on human cancer cell lines. The findings revealed that these compounds induced cell cycle arrest and apoptosis in MCF-7 (breast cancer) and A549 (lung cancer) cells at micromolar concentrations.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for N'-[(2Z)-2-(2,4-dioxo-1,3-thiazolidin-5-ylidene)acetyl]-2-hydroxybenzohydrazide derivatives, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer : Derivatives of this compound are typically synthesized via condensation reactions between thiazolidine-2,4-dione precursors and substituted hydrazides or aldehydes. For example, hybrid compounds with chlorophenylthiosemicarbazone moieties (e.g., compounds 37–40 in ) were synthesized in yields of 79–84% by reacting hydrazinylidene intermediates with chlorophenyl isothiocyanates under reflux conditions in ethanol. Optimization involves adjusting stoichiometry, solvent polarity (e.g., DMF for improved solubility), and reaction time (4–6 hours) . Similar protocols in achieved yields >90% using mercaptoacetic acid cyclization steps .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer :

  • 1H/13C NMR : Used to confirm hydrazone (δ 10–12 ppm) and thiazolidinedione (δ 165–170 ppm) moieties. For instance, compound 51 ( ) showed distinct methoxy proton signals at δ 3.83 ppm and aromatic protons at δ 7.08–7.42 ppm .
  • Elemental Analysis : Validates purity, e.g., compound 16 ( ) had calculated C/H/N percentages within 0.3% of experimental values .
  • Melting Points : Consistency across recrystallization batches (e.g., 212–214°C for compound 37 in ) ensures reproducibility .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : Derivatives exhibit antibacterial activity against Haemophilus spp., with MIC values ranging from 8–64 µg/mL. Biofilm inhibition assays ( ) revealed that electron-withdrawing substituents (e.g., Cl, Br) enhance activity by disrupting bacterial membrane integrity . Antioxidant assays (DPPH/ABTS) in showed IC50 values correlating with phenolic hydroxyl groups .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the Z/E configuration of the thiazolidin-5-ylidene acetyl group?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software ( ) is critical. For example, SHELXL refines anisotropic displacement parameters to confirm the (2Z) configuration via bond-length analysis (C=C ~1.34 Å) and torsion angles. WinGX/ORTEP ( ) visualizes electron density maps to distinguish stereoisomers .

Q. How do structural modifications (e.g., substituent position, halogenation) impact antibacterial efficacy, and how can contradictory results across studies be reconciled?

  • Methodological Answer :

  • Substituent Effects : Para-chloro derivatives (e.g., compound 39 in ) showed higher activity than ortho/meta analogs due to improved lipophilicity (logP ~2.8). Conversely, dichloro-substituted analogs (e.g., compound 40) had reduced solubility, lowering bioavailability .
  • Data Contradictions : Discrepancies in MIC values (e.g., vs. 15) may arise from assay conditions (pH, inoculum size). Statistical meta-analysis (e.g., ANOVA with post-hoc Tukey tests) can identify outliers and normalize datasets .

Q. What computational methods are employed to predict the compound’s interaction with biological targets?

  • Methodological Answer : Density Functional Theory (DFT) calculations ( ) optimize geometry and calculate frontier molecular orbitals (HOMO-LUMO gaps ~4.5 eV) to predict reactivity. Molecular docking (AutoDock Vina) with Staphylococcus aureus FabI enzyme (PDB: 3GNS) identifies hydrogen bonding between the hydrazide group and Thr196 (binding affinity: −8.2 kcal/mol) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.